molecular formula C22H27N3O4 B11614954 N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide CAS No. 525581-29-7

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide

Cat. No.: B11614954
CAS No.: 525581-29-7
M. Wt: 397.5 g/mol
InChI Key: JBQRVJADBGSTLJ-UHFFFAOYSA-N
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Description

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide is a complex organic compound with a molecular formula of C22H27N3O4 . This compound is characterized by its unique structure, which includes a quinazoline core, a dimethoxyphenyl group, and a hexanamide chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of appropriate precursors under specific conditionsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, where it might act as an inhibitor, activator, or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

What sets N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide apart is its specific combination of structural features, including the dimethoxyphenyl group and the hexanamide chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

CAS No.

525581-29-7

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]hexanamide

InChI

InChI=1S/C22H27N3O4/c1-4-5-6-7-21(27)25-22-23-13-16-17(24-22)10-15(11-18(16)26)14-8-9-19(28-2)20(12-14)29-3/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,23,24,25,27)

InChI Key

JBQRVJADBGSTLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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